(S)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine
Overview
Description
“(S)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine” is an organic compound that contains a trimethylsilyl group and an amine group . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This group is characterized by chemical inertness and a large molecular volume . The amine group in this compound resembles ammonia in that the nitrogen can bond up to three hydrogens .
Synthesis Analysis
The synthesis of compounds with trimethylsilyl groups often involves the use of a trimethylsilylating reagent to derivatize rather non-volatile compounds . Examples of trimethylsilylating agents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide . A monomeric (trimethylsilyl)methyl lithium complex has been synthesized and characterized .Molecular Structure Analysis
The molecular structure of “this compound” includes a trimethylsilyl group and an amine group . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom . The amine group resembles ammonia in that the nitrogen can bond up to three hydrogens .Chemical Reactions Analysis
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .Scientific Research Applications
Synthesis and Structural Characterization
Chiral Tripodal Ligands Synthesis : The ligand synthesis involves compounds like (S)-1-Phenyl-N-((trimethylsilyl)methyl)ethanamine, forming chiral, pseudo C3-symmetric complexes with ZnII and CuII salts. These complexes maintain similar structures in solutions as per X-ray crystallographic structures and chiroptical measurements (Canary et al., 1998).
N-Silylation Process : This compound participates in the N-silylation of nitriles α-éthyléniques, leading to the formation of various compounds with potential applications in organic synthesis (Bolourtchian et al., 1971).
Catalysis and Reaction Mechanisms
Catalysis in Ketone Hydrogenation : It has been used in synthesizing chiral synthons for catalyzing transfer hydrogenation of ketones, showcasing its importance in asymmetric synthesis and catalysis (Kumah et al., 2019).
Cytochrome P450 Enzymes Metabolism Study : This compound has been used in the study of cytochrome P450 enzymes, crucial for understanding drug metabolism and interactions (Nielsen et al., 2017).
Chemical and Physical Properties
- NMR Spectroscopic and Computational Study : Its application in the study of the α-silyl effect in benzyl cations using NMR spectroscopy and quantum chemical calculations reveals important insights into the stabilization mechanisms in organic compounds (Kostenko et al., 2012).
Advanced Materials and Polymers
- Gas Permeation and Sorption Properties : The compound's derivatives have been studied for their pure-gas permeation and sorption properties, contributing to the development of advanced materials and polymers (Toy et al., 2000).
properties
IUPAC Name |
(1S)-1-phenyl-N-(trimethylsilylmethyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NSi/c1-11(13-10-14(2,3)4)12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLUTOAUUHFXKI-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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